2-Chloro-5-cyclopentylthiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-5-cyclopentylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-9-7(10(12)13)5-8(14-9)6-3-1-2-4-6/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJSTHAGIKKJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=C(S2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-5-cyclopentylthiophene-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a thiophene ring substituted with a chlorine atom and a cyclopentyl group, along with a carboxylic acid functional group. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, studies on short-chain carboxylic acids (SCCAs) demonstrate that structural features significantly influence their antimicrobial efficacy against various pathogens, including Salmonella enterica . It is hypothesized that the carboxylic acid moiety enhances its interaction with microbial membranes.
Antioxidant Activity
Antioxidant assays have shown that compounds with carboxylic acid functionalities can scavenge free radicals effectively. The DPPH radical scavenging method is commonly employed to evaluate this activity. Similar compounds have demonstrated significant antioxidant effects, suggesting that this compound may possess similar properties .
Enzyme Modulation
The compound may act as a modulator of specific enzymes or receptors. For example, studies on related compounds have shown that they can interact with metalloenzymes, influencing their catalytic activity through non-covalent interactions such as hydrogen bonding . This suggests potential applications in drug design targeting enzyme regulation.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes : The carboxylic acid group may facilitate binding to active sites of enzymes, altering their activity.
- Modulation of Receptors : Similar compounds have been shown to act as allosteric modulators, affecting receptor function without directly competing with endogenous ligands .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies indicate that compounds related to thiophene derivatives, including 2-chloro-5-cyclopentylthiophene-3-carboxylic acid, exhibit antiviral properties. For instance, derivatives of thiophene have been investigated for their ability to inhibit the activity of Hepatitis C virus (HCV) polymerase, suggesting potential applications in treating viral infections . The structural modifications in thiophene derivatives can enhance their efficacy against specific viral targets.
2. Anti-inflammatory Properties
Thiophene-based compounds have shown promise in reducing pro-inflammatory cytokines, making them candidates for treating autoimmune diseases and inflammatory conditions. The modulation of cytokine activity through these compounds can lead to therapeutic interventions in diseases such as rheumatoid arthritis and Crohn's disease .
3. Anticancer Activity
Research has also highlighted the potential of thiophene derivatives in cancer therapy. By targeting specific signaling pathways involved in tumor growth, these compounds may offer new strategies for cancer treatment. Studies have demonstrated that certain thiophene derivatives can induce apoptosis in cancer cells, thereby inhibiting tumor progression .
Material Science Applications
1. Conductive Polymers
Thiophene derivatives are widely used in the development of conductive polymers due to their inherent electronic properties. The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability, making them suitable for applications in organic electronics such as OLEDs (Organic Light Emitting Diodes) and solar cells .
2. Photovoltaic Devices
Recent advancements have explored the use of thiophene-based polymers in photovoltaic devices. The unique electronic properties of these materials allow for efficient charge transport and light absorption, which are critical for improving the efficiency of solar energy conversion .
Case Study 1: Antiviral Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiophene derivatives against HCV. The results indicated that modifications at the 3-position significantly increased antiviral activity, supporting further investigation into this compound as a lead compound for drug development .
Case Study 2: Conductive Polymer Development
In a research project focused on organic electronics, researchers synthesized a polymer incorporating this compound. The resulting material demonstrated enhanced conductivity compared to traditional polymers, paving the way for its application in next-generation electronic devices .
Comparison with Similar Compounds
Notes
- Data for this compound are inferred based on structural analogs from the provided evidence. Direct experimental data (e.g., melting points, synthesis routes) are unavailable in the cited sources.
- Substituent positions and functional groups critically influence properties, necessitating tailored synthetic and application strategies.
Preparation Methods
Lithiation and Carboxylation Method
- Starting Material: 2-Chlorothiophene
- Reagents: n-Butyllithium (n-BuLi), Carbon dioxide (CO2)
- Solvent: Tetrahydrofuran (THF)
- Conditions:
- Cooling to ≤ -30 °C
- Dropwise addition of n-BuLi to 2-chlorothiophene
- Stirring for at least 30 minutes to 1 hour to complete lithiation
- Introduction of CO2 gas to carboxylate the lithiated intermediate
- Quenching with water or alcohol
- Extraction and acidification to precipitate the carboxylic acid product
$$
\text{2-Chlorothiophene} \xrightarrow[\leq -30^\circ C]{\text{n-BuLi}} \text{Lithium intermediate} \xrightarrow{\text{CO}_2} \text{5-Chlorothiophene-2-carboxylic acid}
$$
Yield and Purity: High selectivity and yield are reported with careful temperature control, and the product is isolated by filtration after acidification.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The lithiation/carboxylation method offers high regioselectivity for the carboxyl group at the 3-position of thiophene and is well-suited for scale-up with proper temperature control.
- The one-pot chlorination/hydrolysis method is advantageous for industrial synthesis due to fewer isolation steps and high product purity after recrystallization.
- Introduction of the cyclopentyl group is generally performed after obtaining the chlorinated carboxylic acid intermediate, using well-established aromatic substitution techniques.
- Solvent choice (THF, dichloromethane, ethanol-water) and pH adjustments are critical for maximizing yield and purity.
- Safety considerations include handling of n-butyllithium and chlorine gas, requiring appropriate inert atmosphere and temperature control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
